2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride
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Overview
Description
The compound “2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a boron-containing tricyclic system, a pyrrole ring, and a fluorine atom, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the boron-containing tricyclic system, the introduction of the pyrrole ring, and the incorporation of the fluorine atom. Typical synthetic routes may involve:
Formation of the Boron-Containing Tricyclic System: This step may involve cyclization reactions using boron-containing precursors.
Introduction of the Pyrrole Ring: This can be achieved through reactions such as the Paal-Knorr synthesis.
Incorporation of the Fluorine Atom: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may target specific functional groups, such as the azonia group.
Substitution: The fluorine atom and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, affecting cellular processes.
Interference with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression or replication.
Modulation of Signaling Pathways: The compound may influence signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-deoxy-2-fluoro-L-fucose (2FF): A small molecule inhibitor of fucosyltransferase 8 (FUT8), used in cancer research.
Fluorinated Pyrroles: Compounds with similar fluorine and pyrrole structures, used in various chemical and biological applications.
Uniqueness
The compound’s unique combination of a boron-containing tricyclic system, a pyrrole ring, and a fluorine atom distinguishes it from other similar compounds. This unique structure may confer specific reactivity and biological activity, making it a valuable tool in scientific research.
Properties
CAS No. |
2006345-40-8 |
---|---|
Molecular Formula |
C26H21BF2N4O2 |
Molecular Weight |
470.29 |
IUPAC Name |
2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride |
InChI |
InChI=1S/C26H20BFN4O2.FH/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-29-24)32(22)27(28)31(20)21;/h1,3-14,16-17H,15,18H2,(H,30,33);1H/b8-5+; |
InChI Key |
SVLHJAJWKKRWIX-HAAWTFQLSA-N |
SMILES |
B1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)F.[F-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 650/665 alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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